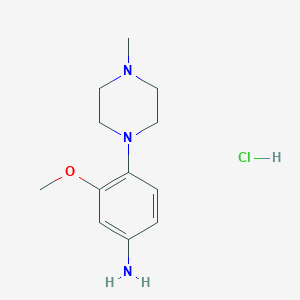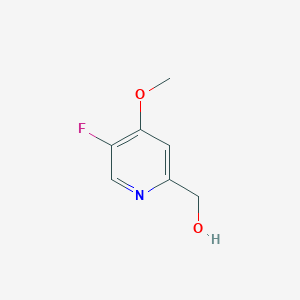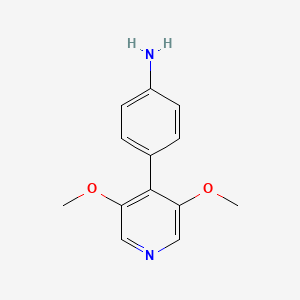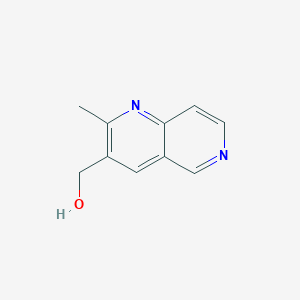
7-Amino-4-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-methylindolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines . This method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of palladium catalysts and controlled reaction conditions ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activities .
Applications De Recherche Scientifique
7-Amino-4-methylindolin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Amino-4-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways . The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Indole: The parent compound of the indole family, known for its wide range of biological activities.
4-Methylindole: Similar in structure but lacks the amino group, leading to different chemical properties.
7-Aminoindole: Similar but without the methyl group, affecting its reactivity and applications.
Uniqueness: 7-Amino-4-methylindolin-2-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
7-amino-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4,10H2,1H3,(H,11,12) |
Clé InChI |
AUUJDPJZIWPGSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(=O)NC2=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)





![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)





![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)

